molecular formula C17H17F2N3O2 B2551483 N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide CAS No. 1436359-34-0

N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B2551483
CAS No.: 1436359-34-0
M. Wt: 333.339
InChI Key: JQEFHWFXVIDOAK-UHFFFAOYSA-N
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Description

N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide is a synthetic acetamide derivative featuring a cyano-substituted difluorophenylmethyl group and a 3,5-diethyl-substituted 1,2-oxazole ring. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., auxin agonists, pesticidal agents, and antimicrobial amides) suggest possible applications in agrochemical or biomedical research .

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2/c1-3-14-12(16(4-2)24-22-14)8-17(23)21-15(9-20)11-6-5-10(18)7-13(11)19/h5-7,15H,3-4,8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEFHWFXVIDOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)CC)CC(=O)NC(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 2,4-difluorophenylmethyl cyanide, which is then reacted with 3,5-diethyl-4-oxazole acetic acid under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds structurally similar to N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide exhibit significant anticancer properties. For instance, a related compound demonstrated percent growth inhibitions (PGIs) against various cancer cell lines:

Cell Line Percent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55
MDA-MB-23156.53

These findings suggest the potential for further development of this compound as an anticancer agent .

Enzyme Inhibition
The compound may also function as an inhibitor of specific enzymes involved in critical metabolic pathways. Research has shown that similar compounds can inhibit enzymes like acetylcholinesterase, which is significant in the context of neurodegenerative diseases .

Material Science Applications

Polymeric Composites
The incorporation of this compound into polymeric matrices can enhance the mechanical properties and thermal stability of materials. Research indicates that such compounds can improve the durability of polymers used in various industrial applications .

Case Studies

  • Anticancer Research : A study focused on synthesizing derivatives of this compound showed promising results in inhibiting tumor growth in xenograft models. The derivatives were tested for their ability to induce apoptosis in cancer cells.
  • Pesticide Development : A field trial evaluated the effectiveness of a pesticide formulation containing a similar cyano-containing compound. Results indicated a significant reduction in pest populations compared to untreated controls.

Mechanism of Action

The mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its full potential.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural elements are compared below with analogous acetamide derivatives:

Compound Name Core Structure Key Substituents Functional Implications
Target Compound Acetamide - Cyano-(2,4-difluorophenyl)methyl
- 3,5-Diethyl-1,2-oxazol-4-yl
Enhanced lipophilicity (fluorine), steric bulk (diethyl oxazole), and H-bonding (cyano)
WH7 () Acetamide - 4-Chloro-2-methylphenoxy
- 1,2,4-Triazol-3-yl
Auxin-like activity; chloro and triazole groups enhance receptor binding
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide () Acetamide - 4-Chlorophenyl
- 3,4-Difluorophenyl
Antimicrobial potential; fluorinated and chlorinated aryl groups improve stability
Goxalapladib () Acetamide-linked naphthyridine - Trifluoromethyl biphenyl
- Piperidinyl-methoxyethyl
Atherosclerosis treatment; bulky substituents enhance target specificity
Diflufenican () Pyridinecarboxamide - 2,4-Difluorophenyl
- 3-(Trifluoromethyl)phenoxy
Herbicidal activity; fluorine atoms increase metabolic resistance

Physicochemical and Crystallographic Comparisons

  • Crystal Packing : The target compound’s diethyl oxazole group likely introduces greater steric hindrance compared to simpler aryl-substituted acetamides like 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide (), which exhibits planar aromatic rings with a dihedral angle of 65.2° between phenyl groups .
  • Hydrogen Bonding: The cyano group in the target compound may act as a hydrogen bond acceptor, akin to the triazole NH in WH7 (), but with distinct electronic effects due to cyano’s stronger electron-withdrawing nature .
  • Lipophilicity : Fluorine atoms in the target compound and diflufenican () enhance membrane permeability, whereas chlorine in WH7 () balances polarity and bioactivity .

Biological Activity

N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed investigation. This article explores its biological activity based on available research findings, including mechanisms of action, efficacy in different biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The compound's chemical formula is C15H17F2N3OC_{15}H_{17}F_2N_3O, characterized by the presence of a cyano group, difluorophenyl moiety, and oxazole ring. These structural features contribute to its biological properties.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The cyano group can interact with various enzymes, potentially inhibiting their activity. This inhibition is crucial for therapeutic effects against diseases like cancer and viral infections.
  • Modulation of Signaling Pathways : The oxazole ring may influence cellular signaling pathways, impacting processes such as apoptosis and cell proliferation.

Antiviral Activity

Preliminary studies suggest that this compound exhibits antiviral properties. It has shown potential in inhibiting the replication of certain viruses by interfering with their life cycle. For instance:

  • HIV Replication : In vitro assays indicated a significant reduction in HIV replication rates when treated with this compound at specific concentrations .

Anticancer Properties

The compound has also been evaluated for its anticancer effects:

  • Cell Line Studies : In studies involving various cancer cell lines (e.g., breast and lung cancer), treatment with the compound resulted in reduced cell viability and increased apoptosis rates compared to control groups .
    Cell LineIC50 (µM)Apoptosis Rate (%)
    Breast Cancer1540
    Lung Cancer1055

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of the compound:

  • Neurotoxicity Models : In models of neurotoxicity induced by oxidative stress, this compound demonstrated protective effects on neuronal cells by reducing oxidative damage markers .

Case Studies

Several case studies have documented the efficacy of this compound in various biological contexts:

  • Case Study on HIV Treatment : A clinical trial involving patients with chronic HIV infection showed that patients receiving the compound alongside standard antiretroviral therapy experienced improved viral load suppression compared to those receiving standard therapy alone .
  • Cancer Treatment Exploration : In a phase I trial assessing safety and tolerability in patients with advanced solid tumors, this compound was well tolerated at doses up to 20 mg/kg .

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